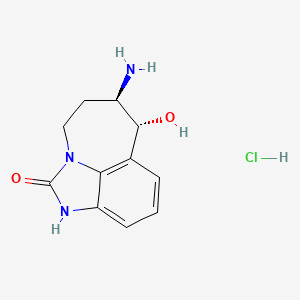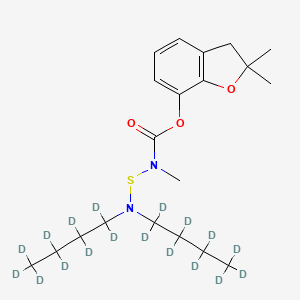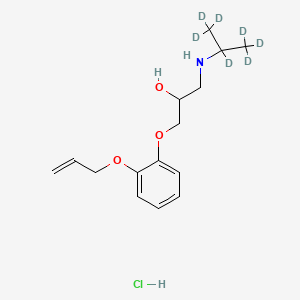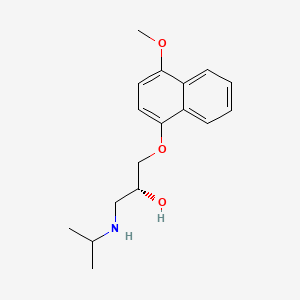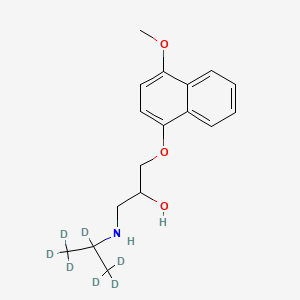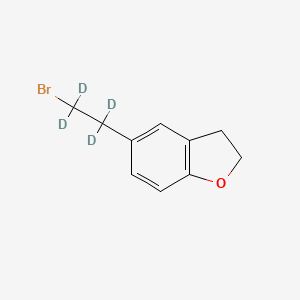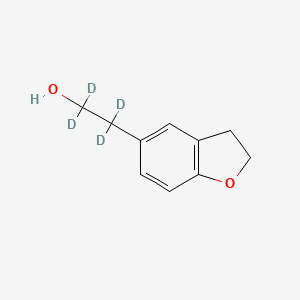
2-(3H-benzimidazol-5-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3H-benzimidazol-5-ylamino)ethanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-(3H-benzimidazol-5-ylamino)ethanol typically involves the reaction of 5-amino-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
2-(3H-benzimidazol-5-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts and reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon, platinum, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3H-benzimidazol-5-ylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as infections, cancer, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3H-benzimidazol-5-ylamino)ethanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, disrupt cell division, or interfere with metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the benzimidazole derivative.
Comparaison Avec Des Composés Similaires
2-(3H-benzimidazol-5-ylamino)ethanol can be compared with other similar benzimidazole compounds, such as:
2-(1H-Benzimidazol-2-yl)ethanol: This compound has a similar structure but with the amino group at a different position on the benzimidazole ring.
5,6-Dimethylbenzimidazole: This derivative has additional methyl groups on the benzimidazole ring, which can affect its chemical and biological properties.
2-(1H-Benzimidazol-2-yl)aniline: This compound contains an aniline group instead of an ethanol group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
110893-12-4 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.207 |
Nom IUPAC |
2-(3H-benzimidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C9H11N3O/c13-4-3-10-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6,10,13H,3-4H2,(H,11,12) |
Clé InChI |
MGYQMUWTNAJJCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NCCO)NC=N2 |
Synonymes |
Ethanol, 2-(1H-benzimidazol-5-ylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


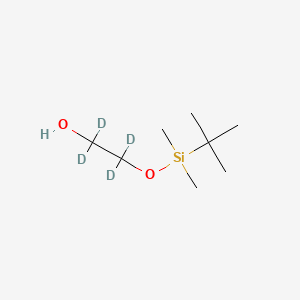
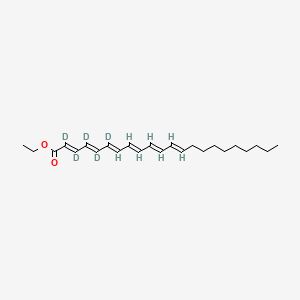
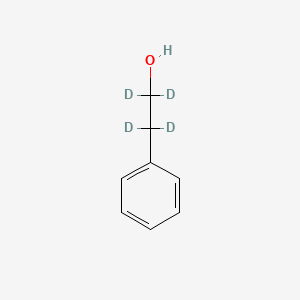


![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
